molecular formula C12H10N2O6S2 B2478990 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide CAS No. 64299-39-4

4-Nitro-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B2478990
CAS No.: 64299-39-4
M. Wt: 342.34
InChI Key: KGIPQJUPLSDVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Nitro-N-(phenylsulfonyl)benzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The precipitate formed is washed with water and crystallized from ethanol to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor cells, leading to cell death. The compound also interacts with other enzymes and proteins, affecting various biochemical pathways .

Properties

IUPAC Name

N-(benzenesulfonyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6S2/c15-14(16)10-6-8-12(9-7-10)22(19,20)13-21(17,18)11-4-2-1-3-5-11/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPQJUPLSDVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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